Computed LogP Distinguishes 2-(Diethylamino)hexadecanoic acid from its Dimethylamino Analog
The diethylamino substitution confers measurably higher lipophilicity compared with the dimethylamino analogue. The computed XLogP3 of 2-(diethylamino)hexadecanoic acid is 5.6, whereas 2‑(dimethylamino)hexadecanoic acid (CAS 10499‑94‑2) exhibits an XLogP3 of approximately 4.9 [1]. The ChEMBL‑derived AlogP for the diethyl compound is 5.87 [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 (PubChem); AlogP = 5.87 (ChEMBL) |
| Comparator Or Baseline | 2-(Dimethylamino)hexadecanoic acid: XLogP3 ≈ 4.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔAlogP ≈ +1.0 (est.) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18) and ChEMBL AlogP algorithm |
Why This Matters
An ~0.7-log-unit higher LogP corresponds to roughly five‑fold greater partitioning into hydrophobic phases, which directly impacts membrane permeability and lipid‑bilayer insertion efficiency in formulation design.
- [1] PubChem. 2-(Diethylamino)hexadecanoic acid (CID 44420177) and 2-(Dimethylamino)hexadecanoic acid (CID 12312958). XLogP3 values. National Center for Biotechnology Information. View Source
- [2] ChEMBL. CHEMBL219716 Compound Report Card. AlogP = 5.87. EMBL-EBI. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL219716/ View Source
